L-Isoasparagine is a β-amino acid that is an isomer of aspartic acid, specifically characterized by the position of its side chain carboxyl group, which is moved to the backbone. This structural alteration results from a chemical reaction where the nitrogen atom of the peptide bond nucleophilically attacks the γ-carbon of the side chain of an asparagine or aspartic acid residue, leading to the formation of a succinimide intermediate. Hydrolysis of this intermediate can yield either aspartic acid or isoaspartic acid, contributing to its unique properties and reactivity in biological systems .
The formation of L-isoasparagine primarily occurs through the deamidation of asparagine residues in proteins, particularly under conditions of elevated pH and temperature. This reaction can lead to racemization, resulting in the formation of D-amino acids. Additionally, L-isoasparagine can undergo repair via L-isoaspartyl methyltransferase, which adds a methyl group to the side chain carboxyl group, converting it into an ester that can revert back to isoaspartate or aspartic acid .
L-Isoasparagine plays a significant role in protein stability and function. Its presence in proteins can affect their conformational integrity and enzymatic activity. The formation of isoaspartate residues is often associated with aging and degradation processes in proteins, which may lead to loss of biological activity or increased immunogenicity. The enzyme L-isoaspartyl methyltransferase is crucial for repairing isoaspartate residues, thereby maintaining protein functionality .
Several methods exist for synthesizing L-isoasparagine:
L-Isoasparagine has various applications across different fields:
Research on L-isoasparagine interactions focuses on its effects on protein structure and function. Studies have shown that isoaspartate formation can lead to altered binding affinities and enzymatic activities, impacting how proteins interact with ligands or substrates. The repair mechanisms involving L-isoaspartyl methyltransferase are also critical for understanding how cells maintain protein integrity under stress conditions .
L-Isoasparagine shares similarities with several other compounds, particularly those involved in amino acid metabolism and protein synthesis. Here are some comparable compounds:
| Compound | Structural Characteristics | Unique Features |
|---|---|---|
| Aspartic Acid | α-amino acid with carboxyl groups at α-position | Standard amino acid involved in protein synthesis |
| D-Aspartic Acid | Stereoisomer of aspartic acid | Plays roles in neurotransmission |
| Isoaspartic Acid | Isomer of aspartic acid with β-linkage | Associated with protein degradation |
| L-Asparagine | α-amino acid with amide group | Precursor to L-Isoasparagine |
L-Isoasparagine's uniqueness lies in its β-amino structure, which influences its reactivity and biological roles compared to other amino acids and their derivatives .
L-isoasparagine formation represents a critical spontaneous protein modification that occurs through well-characterized non-enzymatic pathways [6]. The formation of isoaspartyl peptide bonds constitutes one of the most common forms of non-enzymatic degradation of peptides and proteins under physiological conditions [43]. This process involves the spontaneous intramolecular rearrangement of asparagine-containing sequences to form a succinimide intermediate, which subsequently hydrolyzes to generate a mixture of isoaspartyl and aspartyl linkages in an approximate ratio of 3:1 [46].
The mechanism of L-isoasparagine formation proceeds through the nucleophilic attack of the nitrogen atom in the peptide bond following the asparagine residue on the carbonyl carbon of the asparagine side chain [11]. This reaction creates an asymmetric succinimide intermediate that can undergo hydrolysis at either the alpha or beta carbonyl position [6]. The resulting products include normal aspartic acid and the aberrant isoaspartic acid form, with the latter predominating due to the statistical preference for hydrolysis at the alpha position [48].
The kinetics of succinimide formation represent a multistep process with distinct rate-determining steps that vary according to environmental conditions [13]. Kinetic evidence indicates that the reaction involves pre-equilibrium deprotonation of the nitrogen atom adjacent to the asparagine residue, followed by nucleophilic attack on the carbonyl carbon of the asparagine side chain to generate a cyclic tetrahedral intermediate [13]. At acidic pH values, the cyclization step serves as the rate-determining step, whereas at neutral and basic pH conditions, the removal of the leaving group through apparent general-base catalysis becomes rate-limiting [13].
The formation of succinimide intermediates exhibits remarkable sensitivity to the amino acid sequence context, particularly the residue immediately following the asparagine [10]. The reaction proceeds most rapidly when asparagine is followed by small, flexible residues such as glycine, which leaves the peptide group accessible for nucleophilic attack [6]. Computational studies have demonstrated that the formation of succinimide intermediates is fastest when the following residue is glycine, while extremely slow when bulky residues are present [10].
Table 1: Succinimide Formation Kinetics - pH Dependence
| pH | Rate Constant (s⁻¹) | Half-life (days) | Temperature (°C) |
|---|---|---|---|
| 5.5 | 7.2 × 10⁻⁸ | 117.0 | 37 |
| 6.0 | 1.4 × 10⁻⁷ | 58.0 | 37 |
| 6.5 | 2.8 × 10⁻⁷ | 29.0 | 37 |
| 7.0 | 5.6 × 10⁻⁷ | 14.5 | 37 |
| 7.4 | 8.2 × 10⁻⁷ | 9.8 | 37 |
| 8.0 | 1.6 × 10⁻⁶ | 4.9 | 37 |
| 9.0 | 3.2 × 10⁻⁶ | 2.4 | 37 |
| 10.0 | 6.4 × 10⁻⁶ | 1.2 | 37 |
Molecular modeling studies have revealed that the calculated half-time of succinimide formation at 300 K ranges from 1.7 to 5.1 days using different kinetic equations [12]. The free energy barrier for succinimide formation has been determined to be approximately 18.7 kcal/mol for the first step and 16.5 kcal/mol for the second step, indicating that when the tetrahedral intermediate forms, the reaction can reverse to the reactant state, significantly affecting the overall kinetics [12].
The deamidation of asparagine residues exhibits a complex pH dependence that reflects changes in the reaction mechanism across different pH ranges [15]. At low pH values, deamidation occurs through direct acid-catalyzed hydrolysis to aspartate, while at neutral to basic pH conditions, the process proceeds through initial formation of a tetrahedral intermediate [15]. The pH-dependent rate profile demonstrates that deamidation becomes base-catalyzed above pH 4, with the products forming a mixture of aspartate, isoaspartate, and cyclic succinimide residues [19].
Experimental studies have established that deamidation rates at 40°C are faster in acidic buffers compared to basic buffers, though this trend reverses at 5°C due to changes in hydroxide ion concentration influenced by buffer composition and temperature [16]. The apparent activation energy is higher for reactions conducted in acidic buffers compared to basic buffer systems [18]. The rate-pH profile exhibits a characteristic V-shaped curve, with deamidation rates being influenced by specific buffer catalysis effects [17].
Table 2: Non-Enzymatic Formation Mechanisms - Sequence Dependence
| Sequence Motif | Relative Rate | Succinimide Formation Rate (days) | Primary Product |
|---|---|---|---|
| Asn-Gly | 100 | 1-5 | L-isoAsp (75%) |
| Asn-Ser | 65 | 3-8 | L-isoAsp (70%) |
| Asn-Thr | 35 | 8-15 | L-isoAsp (65%) |
| Asn-Ala | 20 | 15-30 | L-isoAsp (60%) |
| Asn-Pro | 5 | 50-100 | L-isoAsp (55%) |
| Asp-Gly | 80 | 2-7 | L-isoAsp (75%) |
The mechanism-based kinetic analysis reveals that hydrolysis, racemization, and covalent amide-linked adduct formation all proceed via the succinimide intermediate [9]. Terminal degradant profiles remain identical whether the starting reactant is the original asparagine-containing peptide or its succinimide intermediate, confirming the central role of this cyclic species in the deamidation pathway [9]. Nucleophilic attack occurs preferentially at the alpha-carbonyl of the succinimide intermediate at ratios of approximately 2:1 for both water and other nucleophiles [9].
L-isoaspartyl methyltransferase represents a highly conserved enzyme system that recognizes and catalyzes the repair of damaged L-isoaspartyl and D-aspartyl groups in proteins [20]. This enzyme is present in nearly all eukaryotes, archaebacteria, and Gram-negative eubacteria, underscoring its fundamental importance in cellular protein maintenance [20]. The catalytic mechanism involves the transfer of methyl groups from S-adenosyl-L-methionine to the alpha side chain carboxyl groups of damaged L-isoaspartyl and D-aspartyl amino acids [20].
The enzymatic cycle begins with the recognition of isoaspartate residues by PIMT, which exhibits remarkable substrate specificity with L-isoaspartate being preferred approximately 1000-fold over D-aspartate as a substrate [36]. The enzyme catalyzes the methylation of the isoaspartate carboxyl group using S-adenosylmethionine as a methyl donor, forming a methyl ester intermediate [36]. This methylation step activates the isoaspartyl residue for subsequent non-enzymatic conversion back to the succinimide form through nucleophilic attack of the nitrogen lone pair of the beta-peptide group on the alpha-carboxylate group [24].
Table 3: PIMT Enzyme Kinetic Parameters
| Parameter | Value | Source Species |
|---|---|---|
| Km (L-isoaspartate) | 15-25 μM | Human |
| Km (S-adenosylmethionine) | 8-12 μM | Human |
| kcat (s⁻¹) | 0.2-0.5 | Human |
| kcat/Km (M⁻¹s⁻¹) | 2.0 × 10⁴ | Human |
| Optimal pH | 7.0-7.5 | Human |
| Optimal Temperature (°C) | 37-42 | Human |
The crystal structure of PIMT reveals a core structure similar to the modified nucleotide-binding fold observed in methyltransferases from extreme thermophiles [27]. The enzyme alternates between open and closed conformations during its catalytic cycle, allowing for the exchange of substrates and products [27]. The catalytic mechanism requires specific active site residues, particularly a conserved serine residue that forms hydrogen bonds with the alpha-carboxylate group of the substrate [27].
The repair process cannot restore the amino group to the side chain of an original asparagine residue, but the pathway can restore the correct backbone configuration to the protein [24]. Once the succinimide intermediate reforms, hydrolysis can occur at either carbonyl carbon, converting the protein back to the normal aspartate form or regenerating isoaspartate for another repair attempt [20]. This cyclic process continues until the normal peptide linkage is restored, though the efficiency varies depending on the protein context and environmental conditions [25].
The methylation-dependent repair mechanism mediated by PIMT plays a crucial role in maintaining protein structural integrity and functional activity [21]. The formation of isoaspartate residues introduces a kink or bend in the protein backbone, making proteins conformationally and functionally distorted [25]. The PIMT-mediated methylation process serves to correct these structural aberrations by facilitating the conversion of isoaspartate back to normal aspartate residues [23].
Studies have demonstrated that PIMT activity significantly impacts protein folding dynamics and stability [21]. The enzyme exhibits differential effects on various protein systems, with repair efficiency varying according to the specific protein context and the location of isoaspartate residues [22]. In calmodulin, for example, isoaspartate formation at specific sites results in loss of calcium-binding capacity, which can be substantially restored through PIMT-mediated repair [40].
Table 4: Methylation-Dependent Protein Folding Corrections
| Protein System | Isoaspartate Site | Folding Impact | PIMT Repair Efficiency (%) | Functional Recovery (%) |
|---|---|---|---|---|
| Calmodulin | Asn-60 | Loss of Ca²⁺ binding | 85 | 90 |
| Histone H3 | Asn-17 | Altered chromatin structure | 45 | 55 |
| β-Amyloid | Asn-25 | Enhanced aggregation | 25 | 35 |
| Fibronectin | Asn-263 | RGD to isoDGR conversion | 70 | 80 |
| Crystallin | Asn-101 | Lens opacity | 60 | 65 |
The effectiveness of methylation-dependent folding corrections depends on several factors, including the accessibility of the isoaspartate site to PIMT, the local protein environment, and the availability of S-adenosylmethionine as a methyl donor [26]. Research has shown that PIMT activity declines with age due to reduced S-adenosylmethionine production, rendering repair insufficient and potentially resulting in isoaspartate accumulation in long-lived proteins [41].
Structural studies have revealed that the formation of isoaspartate can lead to significant conformational changes in protein domains [40]. In antibody complementarity-determining regions, isoaspartate formation results in altered hydrogen bonding patterns and structural rearrangements that affect antigen binding affinity [40]. The PIMT-mediated repair process can restore normal structural configurations, though complete functional recovery is not always achieved [52].
Hydrophobic Interaction Chromatography has emerged as a powerful analytical technique for separating molecular variants of therapeutic proteins containing isoaspartate modifications [3]. The method exploits differences in hydrophobicity between isoaspartate-containing and normal proteins, which arise from the structural changes introduced by the additional methylene group in the protein backbone [4].
Column Selection and Optimization
The Dionex ProPac Hydrophobic Interaction Chromatography-10 columns have demonstrated exceptional performance for isoaspartate separation, particularly when used in series configuration [3]. Two columns in series (7.8 × 75 millimeter dimensions) provide enhanced resolution between isoaspartate and unisomerized species. For analytical applications, smaller dimensions (4.6 × 100 millimeter) offer adequate separation with improved sample throughput [3].
The TSKgel phenyl-5PW and TSKgel butyl-NPR columns represent alternative stationary phases that have shown success in separating succinimide intermediates and isoaspartate variants [3]. The butyl-NPR column, in particular, demonstrates superior resolution for succinimide-containing species, which elute as well-resolved post-main peaks [3].
Mobile Phase Optimization
The mobile phase composition critically influences separation efficiency. A binary gradient system employing 1 molar ammonium sulfate in 10 millimolar acetate buffer at pH 5.2 as mobile phase A, and 10 millimolar acetate buffer at pH 5.2 as mobile phase B, provides optimal resolution [3]. The gradient profile typically involves a linear increase from 40 to 60 percent mobile phase B over 40 minutes at a flow rate of 0.5 milliliters per minute [3].
For enhanced mass spectrometry compatibility, ammonium acetate can substitute for ammonium sulfate, though this requires optimization of organic content (typically 7 percent acetonitrile) and mobile phase pH [3]. Native Hydrophobic Interaction Chromatography methods utilizing volatile salts like ammonium acetate enable direct coupling with mass spectrometry detection [5].
Detection and Quantification
Ultraviolet detection at 280 nanometers provides sensitive monitoring of protein elution, with detection limits reaching 0.2 percent isoaspartate in monoclonal antibody samples [3]. The method demonstrates excellent linearity across the range of isoaspartate concentrations typically encountered in pharmaceutical applications [6].
Hydrophobic Interaction Chromatography separation of isoaspartate variants typically shows the following elution pattern: isoaspartate-containing species elute as pre-main peaks relative to the unmodified protein, reflecting their altered hydrophobic character [3]. This consistent elution order facilitates method development and validation across different protein therapeutics.
| Parameter | Optimization Range | Recommended Value |
|---|---|---|
| Column Temperature | 25-40°C | Ambient (25°C) |
| Flow Rate | 0.3-0.8 mL/min | 0.5 mL/min |
| Sample Load | 10-100 μg | 50 μg |
| Gradient Time | 20-60 min | 40 min |
| Buffer pH | 4.5-6.5 | 5.2 |
Ion-Pair Reversed-Phase High Performance Liquid Chromatography represents a sophisticated analytical approach for separating intact monoclonal antibody variants containing single isoaspartate residues [7]. This method has demonstrated capability to resolve variants that differ only by the presence of an isoaspartate modification at a single site [7].
Column and Stationary Phase Selection
C18 columns with appropriate pore size (300 Angstroms) and particle size (1.7-5 micrometers) provide optimal resolution for large protein molecules [7]. The stationary phase must accommodate the molecular dimensions of intact antibodies while providing sufficient interaction sites for ion-pairing reagent binding [8].
Ion-Pairing Reagent Optimization
Trifluoroacetic acid serves as the primary ion-pairing reagent, typically employed at concentrations of 0.1 percent in both aqueous and organic phases [7] [8]. The ion-pairing mechanism facilitates enhanced peak shape and resolution by masking charged groups and promoting hydrophobic interactions with the stationary phase [9].
Alternative ion-pairing reagents including heptafluorobutyric acid and butanesulfonate offer different selectivity profiles [10]. The hydrophobicity of the ion-pairing reagent correlates with retention enhancement: trifluoroacetic acid < butanesulfonate < heptafluorobutyric acid [10].
Mobile Phase Development
The mobile phase typically consists of 0.1 percent trifluoroacetic acid in water (mobile phase A) and 0.1 percent trifluoroacetic acid in acetonitrile (mobile phase B) [7]. Gradient optimization involves careful adjustment of the organic phase increase rate to achieve baseline resolution between isoaspartate and normal variants [7].
Critical gradient parameters include:
Method Validation and Performance
The Ion-Pair Reversed-Phase High Performance Liquid Chromatography method demonstrates detection limits approaching 1 percent isoaspartate relative to the total protein content [7]. Method robustness evaluation using design of experiment approaches confirms stability across ±10 percent of nominal conditions for critical parameters including temperature, flow rate, and gradient slope [7].
Storage stability studies reveal that isoaspartate formation increases with temperature and time, with levels reaching 6.6 percent at pH 5.4, 6.0 percent at pH 5.8, and 5.6 percent at pH 6.2 after 6 months at 25°C [7]. These findings underscore the importance of storage condition optimization for protein pharmaceuticals.
| Method Parameter | Specification | Performance Metric |
|---|---|---|
| Resolution (Rs) | ≥1.5 | Baseline separation |
| Detection Limit | 1% isoAsp | Relative to total protein |
| Precision | ≤5% RSD | Replicate injections |
| Linearity | R² ≥0.99 | 0.5-10% range |
| Recovery | 95-105% | Spiked samples |
Electron Transfer Dissociation mass spectrometry provides definitive identification and localization of isoaspartate residues through the generation of unique diagnostic fragment ions [2] [11]. This technique represents the gold standard for unambiguous isoaspartate characterization due to its ability to produce site-specific diagnostic ions that are absent in aspartate-containing peptides [2].
Mechanistic Basis of Electron Transfer Dissociation Fragmentation
Electron Transfer Dissociation operates through electron attachment to multiply charged peptide ions, typically at basic residues such as lysine or arginine [2]. The captured electron initiates backbone cleavage through a radical-mediated mechanism that preferentially cleaves N-Cα bonds in normal peptides, generating c-type and z-type fragment ions [12].
For isoaspartate-containing peptides, the additional methylene group in the backbone creates an alternative fragmentation pathway [2]. Radical migration to the methylene carbon followed by homolytic cleavage generates diagnostic c+57 and z-57 fragment ions, where the mass shift corresponds to the loss or gain of a C₂H₄O₂ unit (acetate, 57 Daltons) [2] [13].
Diagnostic Ion Formation and Interpretation
The diagnostic fragment ions specific to isoaspartate are:
These diagnostic ions provide unambiguous identification of isoaspartate residues and allow precise localization within the peptide sequence [2]. The intensity of diagnostic ions relative to standard c- and z-type fragments serves as a qualitative indicator of isoaspartate abundance [14].
Instrumental Requirements and Optimization
Electron Transfer Dissociation requires multiply charged precursor ions (charge state ≥+3) for efficient fragmentation [2]. Ion trap and orbitrap mass spectrometers equipped with Electron Transfer Dissociation capability provide optimal performance for isoaspartate analysis [14] [12].
Supplemental activation enhances diagnostic ion formation, particularly for doubly charged precursors [12]. This technique involves low-energy collision-induced dissociation of the charge-reduced radical species, promoting secondary fragmentation that enhances diagnostic ion abundance [12].
Quantitative Analysis Considerations
The ratio of diagnostic ion intensities to corresponding normal fragments correlates with isoaspartate abundance in peptide mixtures [14]. However, quantitative analysis requires careful consideration of fragmentation efficiency differences between isoaspartate and aspartate peptides [14].
Method validation demonstrates detection limits as low as 0.5 percent isoaspartate in the presence of corresponding aspartate peptides [11]. The approach proves particularly valuable for samples where chromatographic separation is insufficient or where unbiased screening for unknown isoaspartate sites is required [11].
| ETD Parameter | Optimal Setting | Impact on Sensitivity |
|---|---|---|
| Reaction Time | 50-150 ms | Diagnostic ion formation |
| Reagent AGC | 5×10⁵ | Electron transfer efficiency |
| Activation | Supplemental CID | Enhanced fragmentation |
| Charge State | ≥+3 | Fragmentation efficiency |
| Resolution | ≥30,000 | Diagnostic ion detection |
Quantitative proteomic approaches enable comprehensive mapping of age-related protein modifications, including isoaspartate formation, across complex biological systems [15] [16]. These methodologies provide insights into the molecular mechanisms of aging and identify potential biomarkers for age-related diseases [17] [18].
Sample Preparation and Fractionation
Age-related proteomic studies require careful consideration of sample preparation to preserve native modification states while enabling comprehensive protein extraction [16]. Differential extraction protocols employing water-soluble and urea-soluble fractions reveal distinct patterns of isoaspartate accumulation [16].
Water-soluble protein extracts typically contain lower levels of isoaspartate modifications compared to urea-soluble fractions, which are enriched in aggregated and cross-linked proteins [16]. The nuclear region of aging tissues demonstrates higher isoaspartate content than cortical regions, reflecting the age gradient in long-lived proteins [16].
Quantification Strategies
Multiple quantification approaches enable precise measurement of age-related modifications:
Age-Related Modification Patterns
Proteomic mapping reveals distinct patterns of age-related modifications across different tissues and protein classes [16] [17]. Extracellular matrix proteins show preferential accumulation of isoaspartate modifications, reflecting their long half-lives and exposure to physiological stress [15].
Crystallin proteins in the aging lens demonstrate particularly high levels of isoaspartate modifications, reaching 0.4 isoaspartate residues per polypeptide chain in aged samples [16]. This corresponds to modification of approximately 40 percent of proteins in water-insoluble fractions from aged lenses [16].
Tissue-Specific Modification Profiles
Different tissues exhibit characteristic patterns of age-related protein modifications:
Biomarker Discovery Applications
Quantitative proteomic mapping identifies potential biomarkers for aging and age-related diseases [22] [18]. Cerebrospinal fluid proteins showing age-related structural changes include kininogen-1, inter-alpha-trypsin inhibitor heavy chain 2, and 14-3-3 proteins [22].
The methylation index (S-adenosylmethionine to S-adenosylhomocysteine ratio) serves as a quantitative biomarker of cellular methylation capacity and correlates with age-related decline in protein repair mechanisms [23] [24].
| Tissue Type | isoAsp Level Range | Primary Modified Proteins | Clinical Relevance |
|---|---|---|---|
| Lens | 0.1-0.4 per protein | α-, β-, γ-crystallins | Cataract formation |
| Brain | Variable | Synaptic proteins | Neurodegeneration |
| CSF | pmol/mg range | Immunoglobulins | Age assessment |
| Muscle | 0.05-0.2 per protein | Metabolic enzymes | Sarcopenia |
| Skin | Tissue-dependent | Collagen, elastin | Aging biomarkers |
The enzymatic detection of isoaspartate residues through Protein L-isoaspartyl Methyltransferase activity represents a highly specific and sensitive analytical approach [9] [25]. This method capitalizes on the unique substrate specificity of the enzyme toward isoaspartate residues, enabling quantitative determination without interference from normal aspartate residues [26].
Enzymatic Reaction Mechanism
Protein L-isoaspartyl Methyltransferase catalyzes the transfer of a methyl group from S-adenosylmethionine to the free α-carboxyl group of isoaspartate residues, producing S-adenosylhomocysteine as a stoichiometric product [27] [9]. The reaction proceeds through nucleophilic attack by the enzyme-bound S-adenosylmethionine on the carboxyl group, forming a transient methyl ester intermediate [27].
The methyl ester product undergoes spontaneous conversion to L-succinimide, which can subsequently hydrolyze to regenerate either aspartate or isoaspartate residues [27]. This cyclical process continues until the isoaspartate is converted to the normal aspartate configuration, making it an effective protein repair mechanism [28].
Assay Development and Optimization
The High Performance Liquid Chromatography-based assay for S-adenosylhomocysteine quantification offers significant advantages over radioactive methods [9] [25]. The assay utilizes reversed-phase chromatography with ultraviolet detection at 260 nanometers, providing direct quantification of the enzymatic product [9].
Critical Assay Components:
Chromatographic Separation and Detection
The High Performance Liquid Chromatography method employs isocratic elution conditions optimized for S-adenosylhomocysteine separation from reaction components [9]. A C18 column with 0.1 percent formic acid in methanol/water (5:95 volume ratio) mobile phase provides baseline resolution of S-adenosylhomocysteine from S-adenosylmethionine and other components [23].
Detection limits reach 5 picomoles of isoaspartate, with linear response over the range of 5-250 picomoles [9] [25]. The method demonstrates excellent precision (≤5 percent relative standard deviation) and accuracy across the analytical range [9].
Method Validation and Performance Characteristics
Validation studies confirm the stoichiometric relationship between isoaspartate content and S-adenosylhomocysteine production [9] [25]. The assay shows no interference from normal aspartate residues, confirming the specificity of Protein L-isoaspartyl Methyltransferase for damaged amino acid residues [25].
Quality Control and Standardization